methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
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Description
Methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.08956053 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Benzimidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, this compound may potentially affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
Methyl N-[4-({[(1H-1,3-benzodiazol-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with benzodiazepine receptors, acting as a partial inverse agonist at the GABA_A receptor . This interaction increases the release of neurotransmitters such as acetylcholine and noradrenaline, which are critical for various neural functions . Additionally, the compound influences GABA-dependent chloride uptake in neurons, further highlighting its role in modulating neural activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce anxiogenic and proconvulsant effects in various cell types . The compound’s influence on cell signaling pathways, particularly those involving GABA_A receptors, leads to alterations in gene expression and cellular metabolism. For instance, it has been shown to disrupt corticolimbic network interactions, which are essential for memory retention and cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GABA_A receptor. This binding results in the modulation of receptor activity, leading to changes in ion flux across the neuronal membrane . The compound acts as a partial inverse agonist, which means it reduces the receptor’s activity below its basal level, thereby inducing anxiogenic and proconvulsant effects . This mechanism also involves the inhibition of enzyme activity related to neurotransmitter metabolism, further influencing neural function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has been found to cause severe anxiety attacks in phase I studies, indicating its potent anxiogenic properties . Over time, the stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound’s effects on neural activity can persist, leading to sustained changes in behavior and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to reduce food and water intake, indicating its impact on feeding behavior . At higher doses, it induces generalized seizures and reduces the seizure threshold, highlighting its proconvulsant properties . These dosage-dependent effects are critical for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as GABA transaminase, which is involved in the metabolism of GABA, a key neurotransmitter . This interaction can influence metabolic flux and alter the levels of metabolites within neural cells. Additionally, the compound’s structure allows it to participate in redox reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in neural tissues . This distribution is critical for its pharmacological effects, as it ensures that the compound reaches its target receptors and exerts its biochemical actions .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cytoplasm and membrane-bound compartments. The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as synaptic vesicles and the endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with its target receptors and enzymes effectively .
Properties
IUPAC Name |
methyl N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-15(22)20-14-17-9(8-24-14)6-13(21)16-7-12-18-10-4-2-3-5-11(10)19-12/h2-5,8H,6-7H2,1H3,(H,16,21)(H,18,19)(H,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGADISCQZIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.